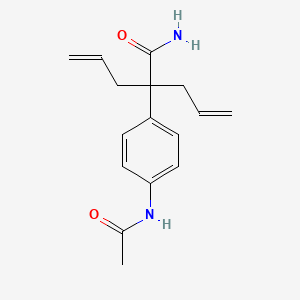
Acetanilide, 4'-(1-allyl-1-carbamoyl-3-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, 4’-(1-allyl-1-carbamoyl-3-butenyl)- is a derivative of acetanilide, an aromatic compound with a phenyl ring attached to an acetamido group. This compound is known for its unique chemical structure, which includes an allyl group and a carbamoyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Acetanilide, 4’-(1-allyl-1-carbamoyl-3-butenyl)- typically involves the acetylation of aniline with acetic anhydride in the presence of an acid or base catalyst. The reaction conditions often require heating to facilitate the formation of the desired product. Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities.
Chemical Reactions Analysis
Acetanilide, 4’-(1-allyl-1-carbamoyl-3-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl or carbamoyl groups are replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Acetanilide, 4’-(1-allyl-1-carbamoyl-3-butenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetanilide, 4’-(1-allyl-1-carbamoyl-3-butenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Acetanilide, 4’-(1-allyl-1-carbamoyl-3-butenyl)- can be compared with other acetanilide derivatives, such as:
Phenacetin: Known for its analgesic and antipyretic properties.
p-Acetanisidide: Used in the synthesis of dyes and pharmaceuticals.
4’-Butoxyacetanilide: Studied for its potential biological activities.
4’-(3-Chloropropoxy)acetanilide: Investigated for its interactions with graphene and fullerene.
Properties
CAS No. |
7482-94-2 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-(4-acetamidophenyl)-2-prop-2-enylpent-4-enamide |
InChI |
InChI=1S/C16H20N2O2/c1-4-10-16(11-5-2,15(17)20)13-6-8-14(9-7-13)18-12(3)19/h4-9H,1-2,10-11H2,3H3,(H2,17,20)(H,18,19) |
InChI Key |
XVAKJVBWXSZTGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(CC=C)(CC=C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















